Methyl 3-(isoxazol-5-yl)propanoate
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Overview
Description
Methyl 3-(isoxazol-5-yl)propanoate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including methyl 3-(isoxazol-5-yl)propanoate, often involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave irradiation and dry dimethylformamide as the solvent. This method enhances the reaction rate and yield while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isoxazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(isoxazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(isoxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-(isoxazol-5-yl)propanoate include other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic acid: A neurotoxin with a similar isoxazole structure.
Uniqueness
This compound is unique due to its specific functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
915776-16-8 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 3-(1,2-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-5-8-11-6/h4-5H,2-3H2,1H3 |
InChI Key |
TUTOLLXIEBDELH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=NO1 |
Origin of Product |
United States |
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